2-乙氧基-N-(4-(6-(4-甲基哌嗪-1-基)嘧啶-3-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成新途径和抗禽流感活性
- 一项研究描述了一种基于苯甲酰胺的 5-氨基吡唑及其衍生物的新合成途径,显示出对禽流感(H5N1)的显着抗病毒活性 (Hebishy 等人,2020)。
乙炔羧酸与胺的水解
- 研究了乙炔二羧酸二乙酯与胺反应生成的产品的水解,产生了具有潜在生物化学意义的各种衍生物 (Iwanami 等人,1964)。
苯基烷基醚部分的优化
- 某些化合物中苯基烷基醚部分的结构优化导致了具有改善溶解度的有效且选择性的 PPARγ 激动剂的鉴定 (Collins 等人,1998)。
嘧啶衍生物的抗菌活性
- 报道了一种制备取代的嘧啶并吡唑并三嗪的方法,一些衍生物对五种微生物表现出抗菌活性 (Deeb 等人,2004)。
α(1)-肾上腺素受体拮抗剂
- 新型咪唑并-、苯并咪唑并-和吲哚基哌嗪衍生物的设计和合成,显示出对 α(1)-肾上腺素受体的高亲和力和选择性,表明它们在开发拮抗剂方面的潜力 (Betti 等人,2002)。
潜在促智剂
- 合成新型 1,4-二取代的 2-氧代吡咯烷和相关化合物,并评估其促智活性,突出了新治疗剂的探索 (Valenta 等人,1994)。
新型抗癌和抗 5-脂氧合酶剂的合成
- 合成了一系列吡唑并嘧啶衍生物,显示出显着的抗癌和抗 5-脂氧合酶活性,提供了对构效关系的见解 (Rahmouni 等人,2016)。
作用机制
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis. Other related compounds have been found to inhibit the BCR-ABL kinase , including the T315I gatekeeper mutant , which is involved in chronic myeloid leukemia.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby helping to control the spread of tuberculosis. In the case of BCR-ABL kinase inhibitors, they prevent the kinase activity of both native BCR-ABL and the T315I mutant .
Biochemical Pathways
It can be inferred from related compounds that they may interfere with the biochemical pathways of mycobacterium tuberculosis h37ra or the BCR-ABL kinase , thereby exerting their therapeutic effects.
Result of Action
Based on related compounds, it can be inferred that the compound may exhibit significant activity against mycobacterium tuberculosis h37ra or inhibit the kinase activity of both native BCR-ABL and the T315I mutant , thereby helping to control the spread of tuberculosis or chronic myeloid leukemia respectively.
属性
IUPAC Name |
2-ethoxy-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-22-7-5-4-6-20(22)24(30)25-19-10-8-18(9-11-19)21-12-13-23(27-26-21)29-16-14-28(2)15-17-29/h4-13H,3,14-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBKDWAQIIFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。